N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway, which is essential for cell cycle progression . By inhibiting CDK2, the compound disrupts the normal functioning of this pathway, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H22N4O3 |
Molecular Weight | 406.45 g/mol |
CAS Number | 922845-88-3 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolopyrimidine core followed by acylation reactions. The synthetic route often requires careful control of reaction conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various non-small cell lung cancer (NSCLC) cell lines, including A549-P, H1975, and PC-9. The results indicate that it exhibits significant cytotoxic activity with IC50 values ranging from 1.48 to 2.76 μM , demonstrating its potency in inhibiting tumor cell proliferation .
Mechanism of Action:
- Induction of Apoptosis: Flow cytometry analyses have shown that the compound induces apoptosis in A549-P cells in a concentration-dependent manner.
- Cell Cycle Arrest: The compound causes cell cycle arrest at the G0/G1 phase.
- Downregulation of Key Proteins: Western blot analyses revealed that treatment with this compound significantly downregulates the phosphorylation of EGFR, c-Met, and downstream AKT pathways .
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Preliminary screening indicated that it possesses significant anticonvulsant activity, suggesting potential use in treating epilepsy .
Study on NSCLC Treatment
In a notable study involving a xenograft model of NSCLC, administration of this compound at a dose of 60 mg/kg resulted in a tumor growth inhibition rate of 55.3% , outperforming the standard treatment with Afatinib (46.4%) . This study underscores the compound's potential as a dual EGFR/c-Met inhibitor.
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-4-3-5-14(8-12)10-21-11-19-16-15(17(21)24)9-20-22(16)7-6-18-13(2)23/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPYNAZXCIKUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.